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CAS No.: 52881-88-6

Cat. No.: S13197273

Molecular Structures

The key difference between these phenethylamine analogs lies in the substitution at the alpha carbon (the
carbon adjacent to the amine group). This structural variation significantly influences their activity at the

serotonin 5-HT2A receptor, which is primary target for psychedelic effects [1] [2].
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Pharmacological Profile: BL-3912A vs. DOM

The table below summarizes the key experimental data for BL.-3912A and its potent hallucinogenic analog,

DOM [1] [2].

Parameter BL-3912A (Ariadne) DOM
Primary Mechanism Serotonin 5-HT2A receptor partial agonist  Serotonin 5-HT2A receptor
(low efficacy) [1] full/high-efficacy agonist
[1]
5-HT2A Affinity (Ki) ~120 nM [2] Higher than Ariadne (specific

value not provided in results)

[1]
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Parameter

Signaling
Potencyl/Efficacy

Selectivity

In Vivo Effect (Head
Twitch Response in
Mice)

Human Psychoactivity

Therapeutic Potential

BL-3912A (Ariadne)

Lower signaling potency and efficacy in
Gq, G11, and B-arrestin2 pathways [1]

Modest selectivity over 5-HT1E/1F; low
affinity for 5-HTs,6,7, monoamine
transporters, and other aminergic receptors

[1] [2]

Markedly attenuated, consistent with low
hallucinogenic potential [1]

Non-hallucinogenic up to 300 mg.
Produces mental alertness, well-being [1]

[2]

Parkinson's disease (reverses motor
deficits), psychosis remission, pro-
cognitive effects in early clinical trials [1] [2]

Key Experimental Data and Protocols

DOM

Higher signaling potency
and efficacy [1]

Less selective than Ariadne
(inference from higher 5-
HT2A efficacy) [1]

Pronounced, consistent
with strong hallucinogenic
effects [1]

Potent hallucinogen. Active
at 1-3 mg, psychedelic
effects >3 mg [2]

Not developed for
therapeutics due to
hallucinogenic effects.

The definitive data on BL-3912A comes from a 2022 study that employed standard in vitro and in vivo

pharmacological assays to characterize its mechanism [1].

In Vitro Signaling Assays

e Purpose: To measure the compound's potency (how little is needed to cause an effect) and efficacy
(how strong the maximum effect is) at activating the 5-HT2A receptor through different signaling

pathways.

¢ Protocol: Cells (e.g., HEK293) engineered to express the human 5-HT2A receptor were exposed to
the compounds. Activation of Gq/11 proteins and recruitment of B-arrestin2 were measured using
specialized biosensors or assays. Concentration-response curves were generated to calculate

efficacy and potency [1].
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e Key Finding: BL-3912A showed lower signhaling potency and efficacy than DOM across all
pathways tested, identifying it as a low-efficacy partial agonist and providing a molecular basis for its
lack of hallucinogenic effects [1].

In Vivo Behavioral Assay (Head Twitch Response)

e Purpose: The head twitch response (HTR) in mice is a robust and widely accepted behavioral proxy
for human hallucinogenic effects mediated by the 5-HT2A receptor.

¢ Protocol: Mice are administered the test compound, and the number of spontaneous head twitches
is recorded over a set period, typically by a trained observer blinded to the treatment.

¢ Key Finding: BL-3912A induced a markedly attenuated HTR compared to DOM, confirming its low
potential to cause psychedelic effects in a live animal model [1].

Animal Model of Parkinson's Disease

¢ Purpose: To test the therapeutic potential of BL-3912A for neurological conditions, as suggested by
early human data.

e Protocol: BL-3912A was administered to auxilin knock-out mice, a genetic model of severe
Parkinson's disease. Motor function and deficits were then evaluated.

e Key Finding: BL-3912A rescued severe motor deficits on par with L-DOPA, a standard Parkinson's
medication, despite having no direct activity on dopamine receptors. This suggests its therapeutic
effect is mediated through its serotonergic action [1].

The Signaling Efficacy Hypothesis

The collective data supports a compelling hypothesis for why BL-3912A is not a hallucinogen. The

following diagram illustrates this proposed mechanism.
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Finding More Information on 2C-D

As noted, direct comparative data for 2C-D is sparse in the available search results. To build a more complete

guide, you may need to consult additional resources. I suggest you:

e Search specialized pharmacological databases like IUPHAR/BPS Guide to PHARMACOLOGY or
PubChem for binding data on 2C-D.

e Look for original research articles and books by Alexander Shulgin, who first synthesized these
compounds. His book "PiHKAL" contains chemical data and human experiential reports.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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